![molecular formula C13H17ClN2O2 B2474726 N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 478261-98-2](/img/structure/B2474726.png)
N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide
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Description
Scientific Research Applications
- Research : Scientists have investigated the antiangiogenic potential of this compound. In a zebrafish model, 36 derivatives of 3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide were synthesized and evaluated. Derivatives 4, 32, 35, and 36 effectively suppressed the formation of new blood vessels and exhibited lower toxicity compared to the parent compound. Among them, derivative 36 showed the most potent antiangiogenic activity, making it a potential candidate for further study .
- Potential : Given the structural similarity, researchers have explored the antitumor effects of 3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide . It may inhibit tumor growth by targeting angiogenesis and other cellular processes .
- Promising Candidate : Derivative 36, with potent antiangiogenic activity and low toxicity, stands out as a potential therapeutic option .
- Activity : The derivatives effectively inhibit HUVEC tube formation, suggesting their potential in controlling blood vessel growth .
Antiangiogenic Activity
Antitumor Properties
Toxicity Assessment
Endothelial Cell Migration Inhibition
HUVEC Tube Formation Suppression
Selective Cytotoxicity
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-chloro-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(17)15-10-4-6-11(7-5-10)16-12(18)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUEERTFNQVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.